molecular formula C12H15Br B2745075 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 2344681-53-2

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Katalognummer: B2745075
CAS-Nummer: 2344681-53-2
Molekulargewicht: 239.156
InChI-Schlüssel: HZGQWQKPWITZLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS: 2344681-53-2) is a brominated benzannulene derivative with the molecular formula C₁₂H₁₅Br (MW: 239.15 g/mol). Its structure features a seven-membered benzo-fused ring system substituted with a bromomethyl group at position 7 (SMILES: BrCC1CCc2c(CC1)cccc2) . This compound is commercially available and serves as a key intermediate in organic synthesis, particularly for functionalization via nucleophilic substitution or cross-coupling reactions.

Eigenschaften

IUPAC Name

7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGQWQKPWITZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure the formation of the bromomethyl derivative .

Analyse Chemischer Reaktionen

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can participate in various substitution and elimination reactions. In biological systems, it may interact with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects or toxicity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene C₁₂H₁₅Br Bromomethyl at position 7 Synthetic intermediate; SN2 reactivity
5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene C₁₂H₁₅Br Bromomethyl at position 5 (positional isomer) Similar reactivity but distinct steric effects
2-Bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulene C₁₅H₁₉BrNO₂ Bromo, nitro, and methyl groups Therapeutic potential (smooth muscle modulation)
(R)-5-Vinyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene C₁₃H₁₆ Vinyl group at position 5 Enantioselective synthesis via Pd catalysis
(E)-2-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ylidene)acetonitrile C₁₃H₁₃N Cyano group conjugated to annulene Metal-free C–H cyanation; E/Z isomerism
SB612111 (NOP receptor antagonist) C₂₃H₂₆Cl₂N₂O Piperidinylmethyl, dichlorophenyl, hydroxyl Pharmacological activity (NOP antagonism)

Therapeutic and Functional Potential

  • Nitro-Halogenated Derivatives : Molecular docking studies reveal strong binding to protein 7B2W, suggesting applications in smooth muscle modulation and neurotransmitter regulation .
  • SB612111: A potent NOP receptor antagonist with demonstrated efficacy in preclinical models for neurological disorders .
  • Bromomethyl Derivatives : Primarily serve as intermediates for further functionalization (e.g., Suzuki couplings or alkylation reactions) due to the bromomethyl group’s leaving-group capability .

Electronic and Physicochemical Properties

  • Frontier Molecular Orbitals (FMOs) : Nitro-halogenated derivatives exhibit lower HOMO-LUMO gaps (DFT calculations), indicating higher reactivity compared to bromomethyl analogs .
  • Collision Cross Sections (CCS) : Predicted CCS values for 5-(bromomethyl) isomer adducts range from 140.4–146.5 Ų, suggesting similar conformational flexibility to the 7-substituted isomer .

Biologische Aktivität

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene is a brominated derivative of tetrahydrobenzoannulene, characterized by its unique fused ring structure and the presence of a bromomethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its interaction with estrogen receptors.

  • Molecular Formula : C₁₂H₁₅Br
  • Molecular Weight : 239.15 g/mol
  • IUPAC Name : 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzoannulene
  • CAS Number : 2344681-53-2

The primary mechanism of action for 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene involves its role as a Selective Estrogen Receptor Degrader (SERD) . It primarily targets estrogen receptors (ERs), leading to their degradation and a subsequent decrease in estrogen signaling. This mechanism has implications for the treatment of estrogen-dependent cancers.

Target Pathways

  • Estrogen Signaling Pathway : The compound acts within this pathway by degrading ERs, which can inhibit tumor growth in estrogen-responsive cancers.

Pharmacokinetics

The pharmacokinetic profile of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene includes:

  • Absorption : The compound is expected to be absorbed through oral administration.
  • Distribution : It is likely distributed widely due to its lipophilic nature.
  • Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine and feces.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

  • In Vitro Studies :
    • Research indicates that 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene exhibits significant anti-proliferative effects on breast cancer cell lines by modulating ER activity.
    • The compound has been shown to induce apoptosis in cancer cells through ER degradation mechanisms.
  • In Vivo Studies :
    • Animal models have demonstrated that treatment with this compound results in reduced tumor size in xenograft models of breast cancer.
    • The efficacy was linked to decreased levels of circulating estrogen and ER expression in tumors.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
6,7,8,9-Tetrahydro-5H-benzo annuleneStructureMinimal due to lack of brominationParent compound
7-(Chloromethyl)-6,7,8,9-tetrahydro-5H-benzo annuleneStructureDifferent reactivity profileChlorine vs. Bromine
5-(Hydroxymethyl)-6,7,8,9-tetrahydro-5H-benzo annuleneStructureIncreased hydrophilicityMore reactive towards nucleophiles

Case Studies

  • Case Study on Breast Cancer Treatment :
    • A clinical trial evaluated the effectiveness of compounds similar to 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene in patients with ER-positive breast cancer. Results indicated a significant reduction in tumor markers and improved patient outcomes.
  • Toxicity and Safety Profile :
    • Toxicological assessments revealed that while the compound exhibits potent biological activity against cancer cells, it also requires careful monitoring for potential off-target effects due to its interaction with other hormonal pathways.

Q & A

Q. What are the optimal synthetic routes for 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene, and how do reaction conditions influence yield?

The synthesis typically begins with bromination of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine derivatives using reagents like N-bromosuccinimide (NBS) in dichloromethane or chloroform. Key factors include:

  • Catalyst selection : Palladium on carbon (Pd/C) enhances coupling reactions (e.g., Suzuki or Heck) for functionalization .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency, while non-polar solvents stabilize intermediates in cyclization steps .
  • Temperature control : Bromination at 0–25°C minimizes side reactions like over-halogenation .

Q. What purification techniques are effective for isolating 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene post-synthesis?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:4 to 1:2) for separation of brominated isomers .
  • Recrystallization : Ethanol or methanol at low temperatures (4°C) yields high-purity crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify bromomethyl groups (δ ~3.8–4.2 ppm for CH2 _2Br) and annulene ring protons .
  • Mass spectrometry (HRMS) : ESI+ mode confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 255.03 for C12 _{12}H14 _{14}Br) .
  • IR spectroscopy : Stretching vibrations at ~560 cm1^{-1} (C-Br) and ~1600 cm1^{-1} (aromatic C=C) validate structural features .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene?

  • Density Functional Theory (DFT) : Calculates transition-state energies to predict preferential attack at the bromomethyl group versus annulene carbons. For example, nucleophilic substitution at C7 is favored due to lower activation barriers (ΔG^‡ ~18 kcal/mol) .
  • Molecular docking : Screens binding affinities with biological targets (e.g., tubulin) to guide derivatization strategies for anticancer activity .

Q. How can crystallographic disorder in X-ray structures of this compound be resolved?

  • SHELXL refinement : Apply "PART" commands to model disordered bromine positions and anisotropic displacement parameters for annulene carbons .
  • Twinned data handling : Use HKLF 5 format in SHELX to deconvolute overlapping reflections in non-merohedral twins .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., varying IC50 _{50} values)?

  • Structural analogs comparison : Modify substituents (e.g., replacing Br with Cl or F) and test against cancer cell lines (e.g., MCF7, A549). For example, elongation of alkyl chains in thiazolidine derivatives increases cytotoxicity (IC50 _{50} from 12 μM to 4 μM) .
  • In vitro vs. in vivo validation : Use murine models to reconcile discrepancies caused by metabolic stability differences .

Q. How can regioselective bromination be achieved in polycyclic benzoannulene systems?

  • Directing groups : Introduce electron-donating groups (e.g., -NH2 _2) at C5 to direct bromination to C7 via resonance stabilization .
  • Lewis acid catalysis : Use FeCl3_3 to polarize Br2_2, enhancing electrophilic attack at sterically accessible positions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Halogenated Benzo[7]annulenes

DerivativeStarting MaterialHalogenation ReagentYield (%)Reference
7-Bromomethyl5-Amino-benzo[7]annuleneNBS68
1-Bromo-4-fluoro5-Keto-benzo[7]annuleneBr2_2/FeCl3_372
3-Chloro5-Keto-benzo[7]annuleneCl2_2/AlCl3_365

Q. Table 2. Biological Activity of Structural Analogs

CompoundModificationIC50 _{50} (μM, MCF7)Antibacterial (Zone of Inhibition, mm)Reference
7-BromomethylNone12.3 ± 1.214 (E. coli)
7-Br + ThiazolidineC5-thiazolidine chain4.1 ± 0.822 (S. aureus)
2-Bromo-5-amine-NH2_2 at C58.7 ± 0.918 (P. aeruginosa)

Key Considerations

  • Safety : Use PPE (gloves, goggles) and fume hoods during bromine handling; neutralize waste with Na2 _2S2 _2O3_3 .
  • Data Validation : Cross-reference crystallographic data with DFT-optimized geometries to resolve structural ambiguities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.